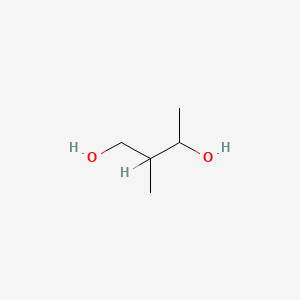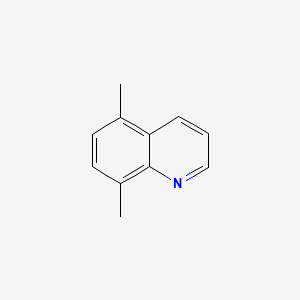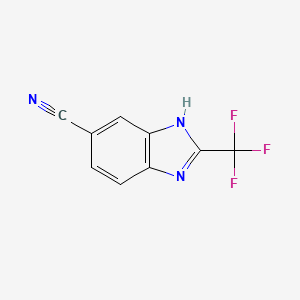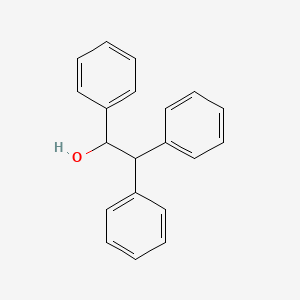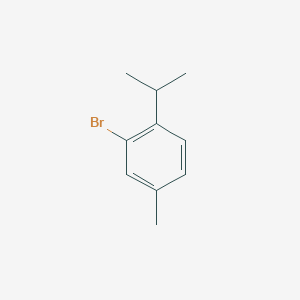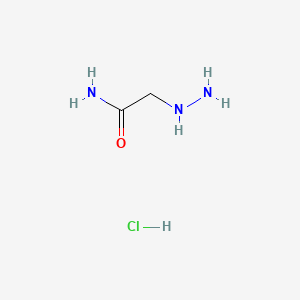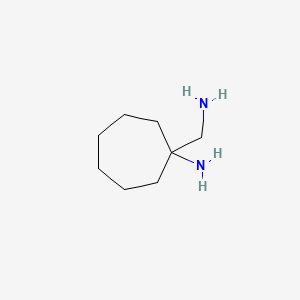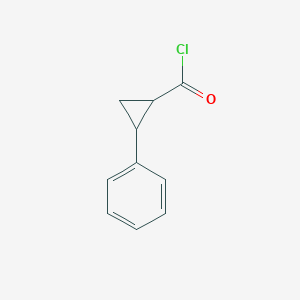
2-Phenylcyclopropanecarbonyl chloride
Vue d'ensemble
Description
2-Phenylcyclopropanecarbonyl chloride, also known as PCCl, is a molecule that belongs to the class of esters, lithiated, halides, and carboxylic acids . It has a molecular formula of C10H9ClO and an average mass of 180.631 Da .
Synthesis Analysis
PCCl is used in medicinal chemistry as an intermediate for the synthesis of various pharmaceuticals . For instance, the antidepressant drug tranylcypromine is made by Curtius rearrangement of 2-phenylcyclopropanecarbonyl chloride .Molecular Structure Analysis
The molecular structure of PCCl includes a phenyl ring attached to a cyclopropane ring, which is further attached to a carbonyl chloride group . The SMILES representation of the molecule isc1ccc (cc1)C2CC2C (=O)Cl . Physical And Chemical Properties Analysis
PCCl has a density of 1.3±0.1 g/cm3, a boiling point of 278.0±0.0 °C at 760 mmHg, and a flash point of 139.3±13.9 °C . It has a molar refractivity of 47.7±0.3 cm3, and its polar surface area is 17 Å2 .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Reactions with Metal Complexes : One area of interest involves the interaction of phenylborane dications with metal chlorides, leading to the formation of complexes where the metal is supported by tripodal N-heterocyclic carbene-based ligands. These complexes exhibit sensitivity to acid and can be reversibly protonated, showing the basic nature of the ligands involved and their potential in catalysis and synthesis processes (Cowley et al., 2006).
Membrane Electrodes : In the development of selective sensors, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been utilized as an effective ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This application highlights its role in analytical chemistry for metal ion detection (Kopylovich et al., 2011).
Organic Transformations : The compound has been used in reactions involving methylenecyclopropanes with phenylsulfenyl chloride and phenylselenyl chloride, leading to products like (cyclobut-1-enylsulfanyl)benzene. These reactions are valuable for creating complex organic molecules and understanding reaction mechanisms (Liu & Shi, 2004).
Material Science and Catalysis
Polymerization : The role of 2-Phenylcyclopropanecarbonyl chloride extends to the polymerization field, where it participates in the formation of new polyketones through copolymerization with carbon monoxide. This showcases its utility in creating novel polymer materials with specific properties (Kim et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZBMGDYKEZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335151 | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbonyl chloride | |
CAS RN |
5685-36-9 | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1615789.png)
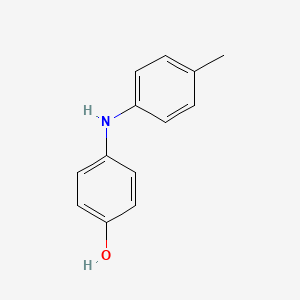
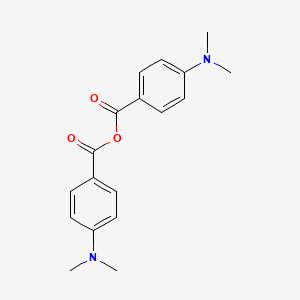
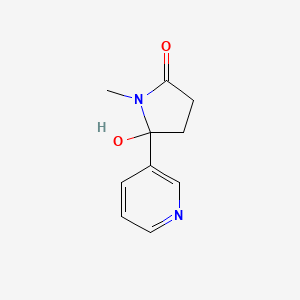
![(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate](/img/structure/B1615794.png)
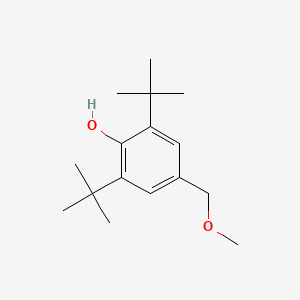
![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)
